3-Fluoro Atorvastatin Sodium Salt is a chemical compound that serves as an impurity in Atorvastatin, a widely used lipid-lowering agent. It is primarily involved in the management of cholesterol levels and the prevention of cardiovascular diseases. The sodium salt form enhances its solubility and bioavailability, making it more effective in pharmaceutical applications.
3-Fluoro Atorvastatin Sodium Salt is derived from Atorvastatin, which is synthesized through a complex chemical process that involves multiple steps of organic synthesis. The presence of the fluorine atom in its structure is significant as it modifies the pharmacological properties of the parent compound.
3-Fluoro Atorvastatin Sodium Salt falls under the category of pharmaceutical impurities. It is classified as a synthetic organic compound and specifically as a lipid-regulating agent. Its chemical classification highlights its role in modifying biological activity and its relevance in drug formulation.
The synthesis of 3-Fluoro Atorvastatin Sodium Salt typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography are often employed to monitor the progress and purity of the reaction.
The molecular formula for 3-Fluoro Atorvastatin Sodium Salt is . Its structure can be represented as follows:
3-Fluoro Atorvastatin Sodium Salt can participate in various chemical reactions typical for organic compounds:
Reactions involving this compound are often studied under controlled laboratory conditions to determine kinetics and mechanisms. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to elucidate reaction pathways.
The mechanism of action for 3-Fluoro Atorvastatin Sodium Salt relates closely to its parent compound, Atorvastatin:
Clinical studies have demonstrated that modifications like fluorination can enhance potency and selectivity towards HMG-CoA reductase compared to non-fluorinated analogs.
Analytical data indicates that impurities like 3-Fluoro Atorvastatin Sodium Salt must be monitored during drug production due to their potential impact on efficacy and safety profiles.
3-Fluoro Atorvastatin Sodium Salt is primarily used for:
The systematic chemical designation for 3-fluoro atorvastatin sodium salt is Sodium (3R,5R)-7-[2-(3-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate [2] [8] [9]. Its molecular formula is C₃₃H₃₄FN₂NaO₅, with a molecular weight of 580.62 g/mol [5] [8]. This formula differs from the parent drug atorvastatin calcium (C₃₃H₃₄FN₂O₅)₂Ca) due to:
Table 1: Molecular Identity Comparison
Property | 3-Fluoro Atorvastatin Sodium Salt | Atorvastatin Calcium |
---|---|---|
Molecular Formula | C₃₃H₃₄FN₂NaO₅ | (C₃₃H₃₄FN₂O₅)₂Ca |
Molecular Weight (g/mol) | 580.62 | 1155.36 |
Fluorine Position | 3-Fluorophenyl | 4-Fluorophenyl |
Counterion | Na⁺ | Ca²⁺ |
The compound contains two chiral centers at the C3 and C5 positions of the heptanoate side chain, adopting the (3R,5R) configuration [2] [5]. This stereochemistry is identical to the pharmacologically active form of atorvastatin and is critical for binding to HMG-CoA reductase. The InChI string confirms the stereodescriptors:
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-14-7-4-8-15-25)29(22-10-5-3-6-11-22)32(23-12-9-13-24(34)18-23)36(31)17-16-26(37)19-27(38)20-28(39)40;/h3-15,18,21,26-27,37-38H,16-17,19-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1
The "t26-,27-" notation specifies the R orientation at both chiral centers [8] [9]. The pyrrole ring’s isopropyl group and carbamoyl moiety exhibit free rotation but do not introduce additional stereoisomerism.
Structurally, 3-fluoro atorvastatin sodium salt differs from atorvastatin calcium in two key aspects:
Table 2: Structural Variations and Implications
Structural Feature | 3-Fluoro Atorvastatin Sodium Salt | Atorvastatin Calcium | Functional Impact |
---|---|---|---|
Aromatic Fluorination | meta- (C3) | para- (C4) | Altered electronic density |
Counterion | Monovalent (Na⁺) | Divalent (Ca²⁺) | Higher solubility; no cross-linking |
Cation Coordination | Ionic bond with carboxylate | Chelates two carboxylate groups | Reduced crystallinity |
NMR: The ¹³C-NMR spectrum exhibits key shifts at δ 162.1 ppm (C=O, carbamoyl), δ 114.8 ppm (C-F coupling), and δ 70.2/72.5 ppm (C3/C5 hydroxy groups). The ³-fluorophenyl ring shows distinct meta-fluorine coupling in ¹⁹F-NMR (δ -113 ppm) [5] [10].Mass Spectrometry: ESI-MS displays [M+Na]⁺ at m/z 581.3 and diagnostic fragments at m/z 440.2 (loss of heptanoate chain) and m/z 274.1 (pyrrole-diphenyl system) [4] [10]. The deuterated analog (d5) confirms fragmentation pathways with [M+Na]⁺ at m/z 585.3 [4].IR Spectroscopy: Strong bands at 3,400 cm⁻¹ (O-H stretch), 1,655 cm⁻¹ (C=O, carboxamide), and 1,590 cm⁻¹ (asymmetric COO⁻) [10]. The absence of the 1,700 cm⁻¹ band (COOH) verifies salt formation.
Synthesis and Analytical Profiling
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0